2,4-Dimethylcinnamic acid
Overview
Description
2,4-Dimethylcinnamic acid is a compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 g/mol . The compound is also known by other names such as 3-(2,4-dimethylphenyl)acrylic acid and (E)-3-(2,4-dimethylphenyl)prop-2-enoic acid .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylcinnamic acid consists of a benzene ring substituted with two methyl groups and a prop-2-enoic acid group . The InChIKey of the compound is UFSZMHHSCOXWPC-AATRIKPKSA-N .Physical And Chemical Properties Analysis
2,4-Dimethylcinnamic acid has a molecular weight of 176.21 g/mol and a molecular formula of C11H12O2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 and a topological polar surface area of 37.3 Ų .Scientific Research Applications
Organic Reagent
2,4-Dimethylcinnamic Acid is used as an organic reagent in laboratory settings . It’s a key component in various chemical reactions due to its unique structure and properties .
Cancer Research
Cinnamic acid derivatives, including 2,4-Dimethylcinnamic Acid, have been reported to play a significant role in treating cancer . The nature of the substituents incorporated into cinnamic acid can enhance or decrease the biological efficacy of the synthesized cinnamic acid derivatives .
Antimicrobial Applications
Cinnamic acid derivatives have shown potential in treating bacterial infections . Certain derivatives have been reported to be more effective than standard drugs used to treat chronic or infectious diseases in vitro .
Diabetes Treatment
Cinnamic acid derivatives are also being explored for their potential in treating diabetes . The specific mechanisms and efficacy are still under investigation .
Neurological Disorders
Research has indicated that cinnamic acid derivatives could be beneficial in treating neurological disorders . This is a promising area of research, with potential for significant breakthroughs .
Antioxidant Properties
Cinnamic acid, including its derivatives like 2,4-Dimethylcinnamic Acid, exhibits antioxidant properties . It terminates radical chain reactions by donating electrons that react with radicals, forming stable products .
Mechanism of Action
Target of Action
Cinnamic acid derivatives, which include 2,4-dimethylcinnamic acid, have been reported to exhibit antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
Mode of Action
For instance, some cinnamic acid derivatives have been found to interact with ergosterol present in the fungal plasmatic membrane and with the cell wall .
Biochemical Pathways
Cinnamic acid derivatives are known to influence a variety of biochemical processes due to their broad spectrum of biological activities .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 2,4-Dimethylcinnamic acid is currently unknown .
Result of Action
Cinnamic acid derivatives have been reported to exhibit a range of biological effects, including antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .
properties
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSZMHHSCOXWPC-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylcinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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